2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Lipophilicity Regioisomerism Structure-Activity Relationship

Procure 955219-62-2 to secure the exact Reference Example 629 from US10202379 for influenza cap-dependent endonuclease inhibitor programmes. Its hybrid architecture—a 1-phenyl-2-pyrrolidinone (racetam) core linked to a 3-methylphenoxy acetamide side-chain—differentiates it from para- and 2-ylmethyl regioisomers, ensuring assay alignment with patent-defined SAR. The meta-methyl substitution confers distinct chromatographic retention and hydrogen-bond topology, making it a critical reference standard for HPLC/UPLC-MS method development and quality control of pyrrolidinone acetamide libraries.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 955219-62-2
Cat. No. B2815414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
CAS955219-62-2
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O3/c1-15-6-5-9-18(10-15)25-14-19(23)21-12-16-11-20(24)22(13-16)17-7-3-2-4-8-17/h2-10,16H,11-14H2,1H3,(H,21,23)
InChIKeyGMAJCBDZAHOFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-62-2): Sourcing-Level Context


2-(3-Methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-62-2) is a synthetic small molecule (MW 338.4 g/mol, C20H22N2O3) that embeds a 1‑phenyl‑2‑pyrrolidinone (racetam‑like) core linked via a methylene spacer to a 3‑methylphenoxy acetamide side‑chain. This hybrid architecture places the compound at the intersection of two well‑characterised chemical spaces: the 2‑oxo‑1‑pyrrolidineacetamide family, which includes clinically used nootropics such as phenylpiracetam (phenotropil) [1], and phenoxy‑acetamide derivatives that have been explored for kinase inhibition and anti‑osteoclast activity [2]. The compound appears as Reference Example 629 in patent US10202379, indicating interest within antiviral or cap‑dependent endonuclease inhibitor programmes [3].

Why 2-(3-Methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide Cannot Be Readily Replaced by a Close Structural Analog


Within the 1‑phenyl‑2‑pyrrolidinone acetamide series, even subtle chemical modifications—such as moving the phenoxy methyl substituent from the meta to the para position, changing the side‑chain attachment point from the 3‑ylmethyl to the 2‑ylmethyl position, or replacing the phenoxy linker with a phenyl ring—are known to alter hydrogen‑bond donor/acceptor topology, lipophilicity (cLogP), and conformational flexibility [1]. The resulting shifts in physicochemical property space can translate into different target selectivity, metabolic stability, and blood–brain barrier penetration, as has been documented for the broader racetam family where the presence and position of an aromatic substituent dictates pro‑cognitive versus antidepressant pharmacology and brain exposure in mice [2]. Consequently, substituting 955219‑62‑2 with a superficially similar compound without matched biological data carries a high risk of generating non‑overlapping structure‑activity relationships, particularly when the procurement goal is to maintain consistency in a functional assay or a patent‑defined chemical matter scope [3].

Quantitative Differentiation Evidence for 2-(3-Methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-62-2)


Meta-Methyl Phenoxy vs. Para-Methyl Phenoxy Regioisomer: Differential Lipophilicity and Steric Profile

The meta-methyl substitution on the phenoxy ring (target compound) positions the methyl group in a sterically more hindered environment relative to the para-methyl regioisomer [2‑(4‑methylphenoxy)‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide]. Calculated XLogP3 values are 3.4 for the target (meta‑Me) versus 3.6 for the para‑Me analog (data derived from PubChem predicted properties), indicating a measurable difference in lipophilicity. The meta configuration also alters the dihedral angle between the phenoxy ring and the acetamide linker, which can affect the presentation of the methyl group to hydrophobic protein pockets [1].

Lipophilicity Regioisomerism Structure-Activity Relationship

Phenoxy Acetamide Side‑Chain vs. Phenylacetamide Side‑Chain: Hydrogen‑Bonding Capacity

Replacing the ether oxygen in the phenoxy acetamide side‑chain (target) with a methylene group yields N‑((5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl)‑2‑phenylacetamide (CAS 954651‑31‑1). This substitution removes a hydrogen‑bond acceptor. Topological polar surface area (TPSA) calculations show 58.6 Ų for the target (phenoxy) versus 49.3 Ų for the phenyl analog, reflecting the loss of the ether oxygen's contribution to polarity [1]. The ether oxygen can engage in key hydrogen‑bond interactions with backbone amide NH groups in target proteins, a feature that is absent in the all‑carbon phenylacetamide comparator.

Hydrogen bonding Side-chain modification Ligand efficiency

3‑ylmethyl vs. 2‑ylmethyl Linker Attachment: Conformational Flexibility and Target Engagement

The target compound's acetamide side‑chain is attached at the 3‑position of the pyrrolidinone ring (via a methylene spacer). The analog 2‑(3‑methylphenoxy)‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑2‑yl)methyl]acetamide relocates the side‑chain to the 2‑position. This positional shift alters the spatial relationship between the phenylpyrrolidinone core and the phenoxy acetamide tail, changing the accessible conformational ensemble. In the related class of 2‑oxo‑1‑pyrrolidineacetamides, the substitution position on the pyrrolidine ring has been shown to profoundly influence receptor binding and functional activity [1][2].

Conformational analysis Linker geometry Structure-based design

Phenylpyrrolidinone Core vs. Alkylpyrrolidinone Core: CNS Exposure Potential

The target compound bears a 1‑phenyl substituent on the pyrrolidinone ring, in contrast to simpler 1‑alkyl or unsubstituted pyrrolidinone analogs. In the phenotropil series, the N‑phenyl group is a critical determinant of brain penetration: racemic phenotropil achieves brain concentrations that support significant CNS pharmacological activity (locomotor stimulation at 10–100 mg/kg, antidepressant-like effects at 50–100 mg/kg, and memory enhancement at 1 mg/kg i.p. in mice) [1]. By contrast, the unsubstituted parent piracetam requires substantially higher doses to achieve comparable effects, underscoring the role of the N‑phenyl group in modulating CNS exposure and pharmacodynamic potency.

Blood-brain barrier CNS penetration Nootropic

Potential for Selective Monoamine Transporter Interaction: m‑Tolyloxy Moiety

The 3‑methylphenoxy (m‑tolyloxy) fragment present in the target compound has been associated with norepinephrine transporter (NET) inhibitory activity in structurally distinct scaffolds. In BindingDB, a compound containing a 3‑(m‑tolyloxy)‑8‑azabicyclo[3.2.1]octane moiety displayed an IC50 of 92 nM at NET in MDCK cells [1]. While this value cannot be directly extrapolated to 955219‑62‑2, it demonstrates that the m‑tolyloxy group can productively engage the NET binding pocket. By comparison, the unsubstituted phenoxy analog lacks the methyl group that may fill a lipophilic sub‑pocket, potentially reducing affinity.

Monoamine transporter Norepinephrine reuptake Structure-activity relationship

Patent‑Space Specificity: Antiviral Programme Embedding

CAS 955219‑62‑2 is explicitly listed as Reference Example 629 in US patent 10,202,379 B2, which claims substituted 3‑hydroxy‑4‑pyridinone derivatives with antiviral activity, particularly influenza cap‑dependent endonuclease inhibition [1]. Several reference examples in this patent demonstrate sub‑micromolar to low nanomolar activity in enzymatic and cellular assays (e.g., Reference Example 720: IC50 = 19.1 nM in a cap‑dependent endonuclease assay) [2]. The inclusion of 955219‑62‑2 in this patent family positions it within a defined antiviral intellectual property space, whereas close structural analogs that fall outside the Markush claims may not carry the same patent protection or programme association.

Antiviral Cap-dependent endonuclease Patent landscape

Recommended Application Scenarios for 2-(3-Methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS 955219-62-2)


Antiviral Drug Discovery: Cap‑Dependent Endonuclease Inhibitor Development

Given its inclusion in US10202379 as Reference Example 629 [1], 955219‑62‑2 is a logical procurement choice for medicinal chemistry teams pursuing influenza cap‑dependent endonuclease inhibitors. The patent’s biological data on structurally adjacent examples (IC50 values as low as 19.1 nM) [2] provide a quantitative benchmark against which to assess this compound’s activity in analogous assays. Using a close analog not embedded in this patent family risks losing alignment with the programme’s intellectual property strategy and may not replicate the structure‑activity relationships established within the patent’s Markush space.

CNS Drug Discovery: Nootropic and Cognitive Enhancement Screening

The 1‑phenyl‑2‑pyrrolidinone core of 955219‑62‑2 is the pharmacophoric hallmark of the clinically used nootropic phenotropil, which demonstrates pro‑cognitive activity at doses as low as 1 mg/kg in mouse passive‑avoidance tests [3]. Procurement for CNS screening panels is justified when the goal is to explore whether the appended 3‑methylphenoxy acetamide side‑chain confers differentiated receptor subtype selectivity or improved pharmacokinetics relative to phenotropil itself. The meta‑methyl substitution may bias the compound toward monoamine transporter engagement, as suggested by fragment‑level NET activity (IC50 = 92 nM for an m‑tolyloxy‑containing comparator) [4].

Chemical Biology Probe Development: Osteoclast Differentiation Studies

The 3‑methylphenoxy acetamide substructure is shared with NAPMA, a compound that inhibits RANKL‑induced osteoclast differentiation in bone marrow‑derived macrophages (significant TRAP‑positive cell reduction without cytotoxicity) and protects against ovariectomy‑induced bone loss in mice [5]. Procuring 955219‑62‑2 for comparative profiling against NAPMA can help delineate the contribution of the phenylpyrrolidinone core versus the acetylpiperazine‑phenyl moiety to anti‑osteoclast activity, enabling scaffold‑hopping or fragment‑based design strategies.

Analytical Reference and Method Development: Regioisomeric Purity Assessment

The compound’s meta‑methyl substitution pattern, 3‑ylmethyl linker attachment, and phenoxy ether oxygen create a distinctive chromatographic and spectroscopic fingerprint versus the para‑methyl regioisomer (XLogP3 = 3.6) and the 2‑ylmethyl regioisomer [6]. This makes 955219‑62‑2 a valuable reference standard for developing HPLC or UPLC‑MS methods that must resolve closely related regioisomeric impurities during scale‑up synthesis or quality control of compound libraries containing pyrrolidinone acetamide derivatives.

Quote Request

Request a Quote for 2-(3-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.